3-[2-(1,3-Dioxolan-2-yl)ethoxy]benzaldehyde
Description
3-[2-(1,3-Dioxolan-2-yl)ethoxy]benzaldehyde is a benzaldehyde derivative featuring a 1,3-dioxolan ring attached via an ethoxy linker at the meta position of the aromatic ring. The 1,3-dioxolan group is an acetal, often employed as a protecting group for aldehydes or ketones in organic synthesis. This compound is structurally characterized by its ether-linked dioxolan moiety, which enhances solubility in polar solvents and influences reactivity under acidic or basic conditions.
Properties
IUPAC Name |
3-[2-(1,3-dioxolan-2-yl)ethoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c13-9-10-2-1-3-11(8-10)14-5-4-12-15-6-7-16-12/h1-3,8-9,12H,4-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAXWIEZQWZMOPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCOC2=CC=CC(=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[2-(1,3-Dioxolan-2-yl)ethoxy]benzaldehyde typically involves the reaction of benzaldehyde with 1,3-dioxolane in the presence of an acid catalyst. One common method includes the use of toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Industrial production methods may involve similar processes but on a larger scale, utilizing more efficient catalysts and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
3-[2-(1,3-Dioxolan-2-yl)ethoxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the ethoxy group.
Acetal Formation: The compound can form acetals with diols in the presence of acid catalysts, which are useful as protecting groups in organic synthesis.
Scientific Research Applications
3-[2-(1,3-Dioxolan-2-yl)ethoxy]benzaldehyde is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the formation of cyclic acetals and ketals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and ketones.
Medicine: It may be explored for its potential in drug development, particularly in the design of molecules with specific pharmacological properties.
Mechanism of Action
The mechanism of action of 3-[2-(1,3-Dioxolan-2-yl)ethoxy]benzaldehyde involves its reactivity as an aldehyde and its ability to form stable cyclic structures. The aldehyde group can undergo nucleophilic addition reactions, while the 1,3-dioxolane ring provides stability and resistance to hydrolysis under mild conditions. This dual functionality makes it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences and similarities between 3-[2-(1,3-Dioxolan-2-yl)ethoxy]benzaldehyde and selected analogues:
*Molecular weight inferred from analogous compounds (e.g., 4-(2-(1,3-Dioxan-2-yl)ethoxy)benzaldehyde ).
Key Findings from Comparative Studies
Reactivity and Stability
- Acetal vs. Amine Substituents: The 1,3-dioxolan group in the target compound confers acid-lability, making it susceptible to hydrolysis under acidic conditions. In contrast, morpholine or piperidine-containing analogues (e.g., 3-[2-(morpholino)ethoxy]benzaldehyde) exhibit basicity, enhancing solubility in aqueous media but requiring stabilization in acidic environments .
- Thermal Stability : The dioxolan ring contributes to higher thermal stability compared to imidazole or pyridine-based derivatives. For example, 3-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde has a predicted boiling point of 449.7°C , whereas the dioxolan analogue likely decomposes before reaching similar temperatures due to acetal cleavage.
Physicochemical Properties
- Solubility : The dioxolan ring improves solubility in organic solvents (e.g., THF, DCM) compared to purely aromatic or aliphatic substituents. For example, 4-(2-(1,3-Dioxan-2-yl)ethoxy)benzaldehyde has a density of 1.145 g/cm³, similar to the dioxolan analogue .
- Melting Points: While data for the target compound is unavailable, analogues like 5-[2-(diethylamino)ethoxy]-4-[3-(3'-(2-morpholino)ethoxy)phenylacryolyl]benzo[1,3]oxathiol-2-one exhibit melting points of 121–122°C, suggesting that the dioxolan derivative may have comparable thermal behavior .
Biological Activity
Chemical Structure and Synthesis
The synthesis of 3-[2-(1,3-Dioxolan-2-yl)ethoxy]benzaldehyde typically involves the reaction of benzaldehyde with 1,3-dioxolane in the presence of an acid catalyst. This reaction yields the target compound along with potential by-products, which may also exhibit biological activity. The general reaction can be summarized as follows:
Antimicrobial Properties
Research into similar dioxolane-containing compounds has shown promising antibacterial and antifungal activities. For example, a study on various 1,3-dioxolanes demonstrated significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, as well as antifungal activity against Candida albicans .
The aldehyde group in this compound may enhance its reactivity with biological macromolecules, potentially leading to inhibition of microbial growth through mechanisms such as enzyme inhibition or disruption of cellular processes .
Anticancer Potential
While direct studies on the anticancer properties of this compound are scarce, the structural motif has been associated with anticancer activities in other compounds. The ability of aldehydes to form covalent bonds with nucleophilic sites on proteins suggests that this compound could interfere with cancer cell metabolism or signaling pathways .
Comparative Analysis with Similar Compounds
To better understand the potential activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 4-[2-(1,3-Dioxolan-2-yl)ethoxy]benzaldehyde | Similar structure with a different position of the dioxolane ring | Different reactivity due to positional isomerism |
| 2-(1,3-Dioxolan-2-yl)ethoxybenzene | Lacks the aldehyde group | Less reactive compared to this compound |
| 1,3-Dioxolane-2-carboxaldehyde | Contains a dioxolane ring with an aldehyde group | Different stability and reactivity profiles |
This table highlights how variations in structure can influence biological activity and reactivity.
The proposed mechanism of action for this compound likely involves its interaction with enzymes or receptors within microbial or cancerous cells. The aldehyde group can participate in nucleophilic addition reactions or form covalent bonds with amino acid residues in proteins . This interaction may lead to modulation of enzymatic activity or disruption of cellular functions.
Case Studies and Research Findings
While specific case studies focusing solely on this compound are lacking, related research provides valuable insights:
- Antifungal Activity : In a study evaluating various dioxolane derivatives, several compounds exhibited significant antifungal activity against C. albicans, suggesting that derivatives containing dioxolane structures may possess similar properties .
- Antibacterial Screening : A series of synthesized dioxolanes were tested for antibacterial efficacy against multiple strains including S. aureus and P. aeruginosa. Results indicated that many derivatives showed promising activity profiles, emphasizing the potential for further exploration in drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
